1-溴-2-甲基丙烷-d9

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

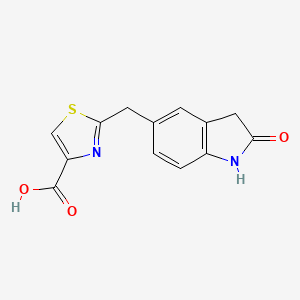

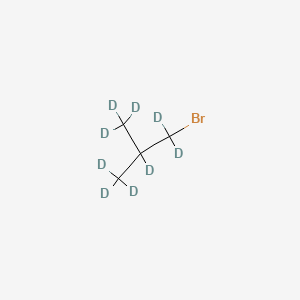

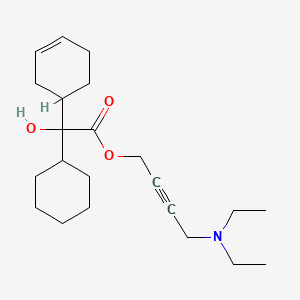

1-Bromo-2-methylpropane-d9, also known as Isobutyl bromide, is a halogenated alkane used in various synthetic preparations . Its molecular formula is C4H9Br .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-methylpropane-d9 consists of a bromine atom attached to a carbon atom, which is also attached to a methyl group and a propane group . The molecular weight is 137.018 g/mol .Physical And Chemical Properties Analysis

1-Bromo-2-methylpropane-d9 has a molecular weight of 137.02 g/mol . Other physical and chemical properties such as boiling point, density, and refractive index are available for the similar compound 1-Bromo-2-methylpropane .科学研究应用

溶液焓和溶剂效应

Martins等人(2006年)探讨了1-溴戊烷的溶液焓,并将其与2-溴-2-甲基丙烷在单醇中的溶液焓进行了比较。这项研究突出了溶质大小和溶剂结构对溶液焓的重要性,为1-溴-2-甲基丙烷-d9在溶液热力学应用中的溶剂-溶质相互作用提供了见解(Martins et al., 2006)。

放射化学和PET成像

Rotteveel等人(2017年)专注于1-碘-2-[11 C]甲基丙烷的放射合成及其在进一步放射合成反应中的应用。这项工作强调了卤代化合物如1-溴-2-甲基丙烷-d9在开发正电子发射断层扫描(PET)成像的放射标记合成物方面的多功能性,促进了生物医学成像和诊断的进展(Rotteveel et al., 2017)。

反应动力学和溶解作用

王等人(2013年)对2-溴-2-甲基丙烷的SN1水解反应进行了研究,提供了对反应动力学和机制的基本见解。通过观察溶剂临界点附近的反应速率,这项研究有助于更深入地了解卤代化合物的结构变化,包括氘代版本,如何影响反应动力学(Wang et al., 2013)。

热量计和过量焓

Artigas等人(2001年)对主要溴丁烷与异构丁醇的热量计行为进行了研究,包括讨论1-溴-2-甲基丙烷,阐明了卤代化合物与醇类混合物的热力学。这些研究对于设计和理解涉及1-溴-2-甲基丙烷-d9的化学过程至关重要,特别是在过量焓和溶剂相互作用的背景下(Artigas et al., 2001)。

结构和光谱分析

另一方面,Pavitha等人(2017年)对涉及2-[(蒽-9-基亚甲基)氨基]-2-甲基丙烷-1,3-二醇的新化合物的合成和表征进行了研究。这项研究不仅突出了1-溴-2-甲基丙烷-d9衍生物的合成实用性,还强调了详细结构和光谱分析在开发具有潜在应用于材料科学和药理学的新化学实体方面的重要性(Pavitha et al., 2017)。

安全和危害

作用机制

Target of Action

The primary target of 1-Bromo-2-methylpropane-d9 is the nucleophilic center in a molecule. This compound, being an alkyl halide, is electrophilic in nature and thus seeks out nucleophilic centers for reaction .

Mode of Action

1-Bromo-2-methylpropane-d9 interacts with its targets through a mechanism known as the SN1 reaction . This reaction involves two steps:

- The first step is the spontaneous, unimolecular dissociation of the alkyl bromide to yield a carbocation .

- The second step involves the intermediate carbocation being immediately trapped by a nucleophile .

Biochemical Pathways

The SN1 reaction pathway is the primary biochemical pathway affected by 1-Bromo-2-methylpropane-d9. This pathway involves the formation of a carbocation intermediate, which is then attacked by a nucleophile .

Result of Action

The result of the action of 1-Bromo-2-methylpropane-d9 is the formation of a new compound where the bromine atom has been replaced by a nucleophile. This can lead to various molecular and cellular effects depending on the specific nucleophile involved and the context of the reaction .

Action Environment

The action, efficacy, and stability of 1-Bromo-2-methylpropane-d9 can be influenced by various environmental factors. For instance, the rate of the SN1 reaction can be influenced by the polarity of the solvent, temperature, and the presence of other substances . It is chemically stable under standard ambient conditions .

属性

IUPAC Name |

1-bromo-1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVFKOKELQSXIQ-CBZKUFJVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one](/img/structure/B566077.png)

![4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one](/img/structure/B566078.png)

![(2R,3R,4S)-3-Acetylamino-4-amino-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B566082.png)

![(4S,5R,6R)-5-Acetylamino-4-azido-6-[(S)-methoxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-5,6-dihydro-4H-pyran-2-carboxylic acid methyl ester](/img/structure/B566083.png)

![(3aR,4R,7aR)-4-[(S)-Hydroxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566084.png)

![2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566091.png)